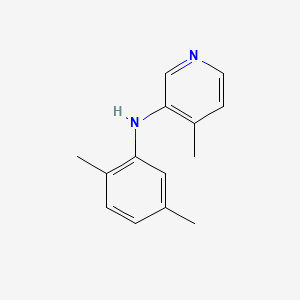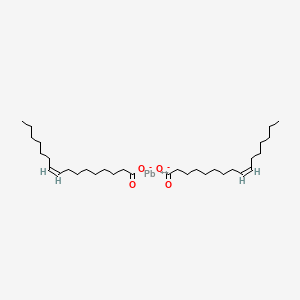
Lead(2+) (Z)-hexadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead(2+) (Z)-hexadec-9-enoate is an organometallic compound where lead is coordinated with a fatty acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead(2+) (Z)-hexadec-9-enoate can be synthesized through the reaction of lead(II) acetate with hexadec-9-enoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The lead(II) acetate acts as a lead source, while hexadec-9-enoic acid provides the fatty acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through filtration and recrystallization to obtain a high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bond in the hexadec-9-enoate moiety.
Substitution: The lead center can participate in substitution reactions where ligands around the lead ion are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the double bond.
Nucleophiles: Various nucleophiles, including halides and thiols, can react with the lead center under mild conditions.
Major Products:
Oxidation Products: Oxidation of the double bond can lead to the formation of epoxides or diols.
Substitution Products: Substitution reactions can yield lead complexes with different ligands, depending on the nucleophile used.
Applications De Recherche Scientifique
Lead(2+) (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in certain organic reactions.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to the toxic effects of lead on microorganisms.
Medicine: While lead compounds are generally toxic, derivatives like this compound are studied for their potential use in targeted drug delivery systems.
Industry: It is used in the production of specialized coatings and materials with unique properties.
Mécanisme D'action
The mechanism of action of Lead(2+) (Z)-hexadec-9-enoate involves its interaction with biological molecules and cellular structures. The lead ion can bind to thiol groups in proteins, disrupting their function. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Lead(2+) acetate: Another lead compound with similar coordination chemistry but different applications.
Lead(2+) stearate: A lead fatty acid derivative with a saturated fatty acid moiety.
Lead(2+) oleate: Similar to Lead(2+) (Z)-hexadec-9-enoate but with a different unsaturated fatty acid.
Uniqueness: this compound is unique due to its specific fatty acid moiety, which imparts distinct chemical and physical properties. Its unsaturated bond allows for additional chemical modifications, making it versatile for various applications.
Propriétés
Numéro CAS |
90388-15-1 |
|---|---|
Formule moléculaire |
C32H58O4Pb |
Poids moléculaire |
714 g/mol |
Nom IUPAC |
(Z)-hexadec-9-enoate;lead(2+) |
InChI |
InChI=1S/2C16H30O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |
Clé InChI |
SAHXWAXNVXDWCT-ATMONBRVSA-L |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Pb+2] |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


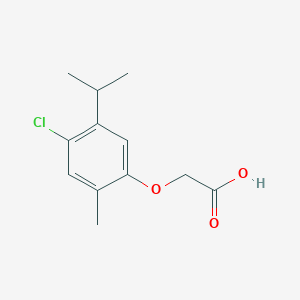

![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
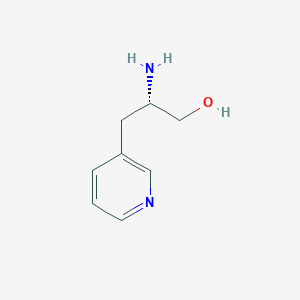
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)
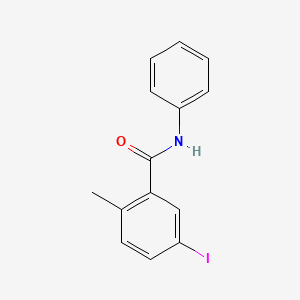
![Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-](/img/structure/B14137025.png)

![N-(4-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)-6-chloropyrimidin-4-amine](/img/structure/B14137037.png)

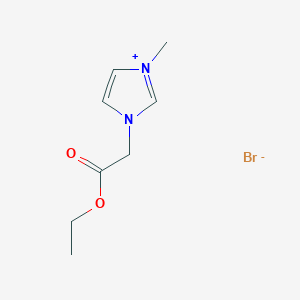

![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137060.png)
